molecular formula C14H21BrClNO3 B13029581 (S)-2-Amino-3-(4-((5-bromopentyl)oxy)phenyl)propanoic acid hydrochloride

(S)-2-Amino-3-(4-((5-bromopentyl)oxy)phenyl)propanoic acid hydrochloride

Cat. No.: B13029581
M. Wt: 366.68 g/mol
InChI Key: PKRAASQCJMRJTE-ZOWNYOTGSA-N
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Description

(S)-2-Amino-3-(4-((5-bromopentyl)oxy)phenyl)propanoic acid hydrochloride is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of an amino acid backbone with a substituted phenyl group and a bromopentyl ether side chain. The hydrochloride salt form enhances its solubility in aqueous solutions, making it suitable for various experimental conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-3-(4-((5-bromopentyl)oxy)phenyl)propanoic acid hydrochloride typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Protection of the amino group: The amino group of the starting amino acid is protected using a suitable protecting group such as a Boc (tert-butoxycarbonyl) group.

    Etherification: The protected amino acid is then reacted with 5-bromopentanol in the presence of a base such as potassium carbonate to form the ether linkage.

    Deprotection: The protecting group is removed under acidic conditions to yield the free amino acid.

    Formation of hydrochloride salt: The free amino acid is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of automated synthesis equipment, high-purity reagents, and stringent reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-3-(4-((5-bromopentyl)oxy)phenyl)propanoic acid hydrochloride can undergo various chemical reactions, including:

    Substitution reactions: The bromine atom in the bromopentyl side chain can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and reduction: The phenyl ring and the amino acid backbone can undergo oxidation and reduction reactions under appropriate conditions.

    Hydrolysis: The ether linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol and phenol derivatives.

Common Reagents and Conditions

    Substitution reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride are commonly employed.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used.

Major Products Formed

    Substitution reactions: Products include azido, thiol, and alkoxy derivatives.

    Oxidation: Products include phenolic and quinone derivatives.

    Reduction: Products include reduced forms of the phenyl ring and amino acid backbone.

    Hydrolysis: Products include alcohol and phenol derivatives.

Scientific Research Applications

(S)-2-Amino-3-(4-((5-bromopentyl)oxy)phenyl)propanoic acid hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: It is investigated for its potential therapeutic effects, including its role as a precursor for drug development.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of (S)-2-Amino-3-(4-((5-bromopentyl)oxy)phenyl)propanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The bromopentyl side chain can interact with hydrophobic pockets in proteins, while the amino acid backbone can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (S)-2-Amino-3-(4-((5-chloropentyl)oxy)phenyl)propanoic acid hydrochloride
  • (S)-2-Amino-3-(4-((5-iodopentyl)oxy)phenyl)propanoic acid hydrochloride
  • (S)-2-Amino-3-(4-((5-fluoropentyl)oxy)phenyl)propanoic acid hydrochloride

Uniqueness

The uniqueness of (S)-2-Amino-3-(4-((5-bromopentyl)oxy)phenyl)propanoic acid hydrochloride lies in its bromine atom, which provides distinct reactivity compared to its chloro, iodo, and fluoro analogs. The bromine atom is more reactive in substitution reactions, making it a versatile intermediate for further chemical modifications.

Properties

Molecular Formula

C14H21BrClNO3

Molecular Weight

366.68 g/mol

IUPAC Name

(2S)-2-amino-3-[4-(5-bromopentoxy)phenyl]propanoic acid;hydrochloride

InChI

InChI=1S/C14H20BrNO3.ClH/c15-8-2-1-3-9-19-12-6-4-11(5-7-12)10-13(16)14(17)18;/h4-7,13H,1-3,8-10,16H2,(H,17,18);1H/t13-;/m0./s1

InChI Key

PKRAASQCJMRJTE-ZOWNYOTGSA-N

Isomeric SMILES

C1=CC(=CC=C1C[C@@H](C(=O)O)N)OCCCCCBr.Cl

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)N)OCCCCCBr.Cl

Origin of Product

United States

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